molecular formula C13H14BrNO B14210515 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- CAS No. 828267-55-6

2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-

Cat. No.: B14210515
CAS No.: 828267-55-6
M. Wt: 280.16 g/mol
InChI Key: HMSWPXIZLJVYFI-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-bromo-4-methylphenyl group.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be compared with other similar compounds such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their biological activities.

    Bromo-substituted compounds: Compounds with bromine atoms in their structure may exhibit similar reactivity and biological properties.

    Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s chemical and biological behavior.

The uniqueness of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

828267-55-6

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-[1-(2-bromo-4-methylphenyl)ethenyl]pyrrolidin-2-one

InChI

InChI=1S/C13H14BrNO/c1-9-5-6-11(12(14)8-9)10(2)15-7-3-4-13(15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

HMSWPXIZLJVYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=C)N2CCCC2=O)Br

Origin of Product

United States

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